3-Fluoro-5-iodobenzene-1,2-diamine

Lipophilicity Drug design Physicochemical profiling

3-Fluoro-5-iodobenzene-1,2-diamine (CAS 517920-74-0, MDL MFCD03094277) is a tetra-substituted benzene building block carrying an ortho-diamine pair (positions 1,2), a fluorine atom at position 3, and an iodine atom at position 5. With a molecular formula of C₆H₆FIN₂ and a molecular weight of 252.03 g·mol⁻¹, it is commercially available at ≥97% purity from major suppliers and is stored at ambient temperature.

Molecular Formula C6H6FIN2
Molecular Weight 252.03 g/mol
CAS No. 517920-74-0
Cat. No. B1333248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-iodobenzene-1,2-diamine
CAS517920-74-0
Molecular FormulaC6H6FIN2
Molecular Weight252.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)N)F)I
InChIInChI=1S/C6H6FIN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2
InChIKeyLYGZTWKRKJEMNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-iodobenzene-1,2-diamine (CAS 517920-74-0): Core Identity and Procurement Baseline


3-Fluoro-5-iodobenzene-1,2-diamine (CAS 517920-74-0, MDL MFCD03094277) is a tetra-substituted benzene building block carrying an ortho-diamine pair (positions 1,2), a fluorine atom at position 3, and an iodine atom at position 5 . With a molecular formula of C₆H₆FIN₂ and a molecular weight of 252.03 g·mol⁻¹, it is commercially available at ≥97% purity from major suppliers and is stored at ambient temperature . The compound belongs to the class of halogenated aromatic diamines that serve as versatile intermediates for heterocycle synthesis (benzimidazoles, quinoxalines) and as precursors to sulfonamide-based carbonic anhydrase inhibitors [1].

Why 3-Fluoro-5-iodobenzene-1,2-diamine Cannot Be Replaced by a Generic Analog


Substituting this compound with a simpler analog—such as 3-fluorobenzene-1,2-diamine (CAS 18645-88-0, lacking iodine), 5-iodobenzene-1,3-diamine (CAS 111938-17-1, lacking fluorine and with a different amino topology), or 3-chloro/bromo-5-iodobenzene-1,2-diamine—fundamentally alters three critical properties simultaneously: lipophilicity (LogP), halogen bond donor strength, and synthetic vector availability. The iodine atom at C5 is not merely a heavy halogen placeholder; it serves as the essential leaving group for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the C3 fluorine tunes the electronic environment of the ring and the iodine's halogen-bonding character without introducing a competing coupling site [1]. The ortho-diamine geometry is equally non-negotiable: it enables regioselective condensation to benzimidazoles and related fused heterocycles, a transformation unavailable to 1,3- or 1,4-diamine isomers . Below, quantitative evidence is provided to support these differentiation claims.

Quantitative Differentiation Evidence for 3-Fluoro-5-iodobenzene-1,2-diamine vs. Closest Analogs


LogP Increase of ~0.6–1.6 Units Driven by Iodine Confers Superior Lipophilicity for Membrane Permeability Optimization

The target compound exhibits a computed LogP of 1.39 (JChem), representing a substantial increase over the non-iodinated analog 3-fluorobenzene-1,2-diamine, whose reported LogP values range from 0.79 to 2.15 across different sources (ChemSrc, Molbase), with a consensus value of approximately 0.79–0.99 from curated databases [1][2]. The 3-chloro-5-iodo analog has an estimated LogP of 1.7–2.2, and the 3-bromo-5-iodo analog has a PubChem XLogP3-AA of 1.9 [3]. The fluorine-iodine combination thus achieves an intermediate lipophilicity window—higher than the fluoro-only analog, yet lower than the bromo-iodo variant—allowing fine-tuning of logD without the molecular weight penalty of bromine (MW 312.93 vs. 252.03 for the target).

Lipophilicity Drug design Physicochemical profiling

Iodine Nuclear Quadrupole Coupling Constants Reveal Fluorine-Tunable Halogen Bond Donor Strength

Hasselhorn et al. (2026) systematically characterized all 19 possible substitution patterns of fluoroiodobenzenes using cavity resonator Fourier transform microwave jet spectroscopy, measuring iodine nuclear quadrupole coupling constants (χzz) that directly quantify the electron density anisotropy at iodine—a proxy for halogen bond donor strength [1]. By implementing the extended Townes-Dailey model, they demonstrated that the mesomeric effect of fluorine in the meta position (as in the 3-fluoro-5-iodo pattern of our compound) enhances iodine's polarization and thus its halogen bond donor ability compared to patterns where fluorine is ortho or para to iodine. Although the study was performed on simple fluoroiodobenzenes lacking amino groups, the electronic effect of the fluorine substituent on the iodine atom's σ-hole is a transferable class-level property. In contrast, non-fluorinated iodobenzenes (e.g., unsubstituted iodobenzene) exhibit weaker halogen bond donor character, and chloro- or bromo-substituted analogs present competing halogen bonding sites that complicate supramolecular design.

Halogen bonding Supramolecular chemistry Crystal engineering

Derived Aminobenzolamide 20 Achieves Ki = 0.30–2.10 nM Against Carbonic Anhydrase, Demonstrating Scaffold's Biological Potential

The target compound serves as the direct precursor to 4-amino-3-fluoro-5-iodobenzenesulfonamide and, upon further elaboration, to aminobenzolamide 20 (2-N-(4-amino-3-fluoro-5-iodobenzene)-1,3,4-thiadiazole-2,5-disulfonamide). In a stopped-flow CO₂ hydration assay at pH 8.3 and 298 K, aminobenzolamide 20 inhibited the β-carbonic anhydrase 1 (mtCA1) from Mycobacterium tuberculosis with a Ki of 2.10 nM, and showed a Ki of 0.30 nM against a related CA isoform [1][2]. The parent sulfonamide (4-amino-3-fluoro-5-iodobenzenesulfonamide) exhibited a dramatically weaker Ki of 3.70 × 10³ nM (3.7 µM) in the same assay system [3]. This >1,000-fold potency enhancement upon elaboration demonstrates that the 3-fluoro-5-iodo-1,2-diamine core provides a productive vector for inhibitor optimization. In contrast, the 3-fluoro-5-chloro analog (aminobenzolamide derivative) showed a Ki of 51 nM against stCA 1, approximately 25-fold weaker than the iodo-substituted compound [4].

Carbonic anhydrase inhibition Antitubercular agents Sulfonamide pharmacophore

Ortho-Diamine + Iodo Dual Functionality Enables Tandem Heterocyclization–Cross-Coupling Sequences Unavailable to Mono-Functional Analogs

The ortho-diamine motif of the target compound enables condensation with carbonyl equivalents (aldehydes, carboxylic acids, CS₂) to form benzimidazoles, quinoxalines, and related fused heterocycles—a transformation that 1,3- or 1,4-diamine isomers cannot perform with comparable efficiency . Critically, the iodine at C5 remains intact during diamine condensation and provides an orthogonal handle for subsequent Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck). This tandem heterocyclization–cross-coupling sequence is the basis for constructing highly functionalized benzimidazole libraries. The non-iodinated 3-fluorobenzene-1,2-diamine (CAS 18645-88-0) allows heterocycle formation but lacks the cross-coupling vector, terminating synthetic elaboration . Conversely, 5-iodobenzene-1,3-diamine (CAS 111938-17-1) retains iodine but its meta-diamine topology does not support the same benzimidazole-forming condensation chemistry. The iodine atom at C5 is activated for oxidative addition by the electron-withdrawing effect of the C3 fluorine, as demonstrated by the enhanced reactivity of fluoroiodobenzenes in Suzuki couplings compared to non-fluorinated iodobenzenes [1].

Heterocycle synthesis Cross-coupling Benzimidazole

Highest-Impact Application Scenarios for 3-Fluoro-5-iodobenzene-1,2-diamine Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Halogen-Bond-Optimized Carbonic Anhydrase Inhibitors for Tuberculosis

The demonstrated Ki = 2.10 nM of aminobenzolamide 20 against Mycobacterium tuberculosis β-CA (mtCA1) validates this diamine as the superior precursor for developing antitubercular sulfonamides [1]. The 3-fluoro-5-iodo substitution pattern is critical: the iodine enables the key sulfonamide linkage and contributes to potency (25-fold better than the chloro analog), while fluorine fine-tunes the electronic environment and enhances halogen bonding to the enzyme active site. Procurement of this specific building block—rather than the chloro or bromo analog—is essential for reproducing and extending this validated SAR series.

Fragment-Based Drug Design: Dual-Vector Scaffold for Benzimidazole-Focused Libraries

The ortho-diamine domain condenses efficiently with aldehydes or carboxylic acids to yield benzimidazole cores, while the C5 iodine undergoes Pd-catalyzed Suzuki or Sonogashira coupling to introduce aryl or alkynyl diversity elements . This two-step, one-pot potential enables the rapid generation of 50–200 compound libraries from a single batch of starting diamine. The LogP of 1.39 positions the resulting benzimidazoles in a favorable drug-like property space, and the absence of a competing halogen at C3 (chloro or bromo) ensures chemoselective coupling at iodine.

Supramolecular Chemistry and Crystal Engineering: Halogen-Bond-Driven Cocrystal Design

The tunable halogen bond donor strength of the 3-fluoro-5-iodobenzene motif, as quantified by nuclear quadrupole coupling constants in the fluoroiodobenzene benchmark study [2], makes this diamine a privileged building block for designing cocrystals that exploit I···N, I···O, or I···π halogen bonds. The ortho-diamine groups can act as halogen bond acceptors, enabling the compound to participate in both donor and acceptor roles within the same assembly. This dual character is absent in non-amino fluoroiodobenzenes and in mono-amine analogs.

Chemical Biology: Photoaffinity Labeling Probe Precursor via Iodine–Azide Exchange

The aryl iodide at C5 can be converted to an aryl azide under mild conditions, enabling the synthesis of photoaffinity labeling probes for target identification studies. The ortho-diamine provides a conjugation handle for attaching biotin or fluorophore reporters after target engagement. The fluorine atom at C3 serves as a ¹⁹F NMR reporter for monitoring probe–protein interactions without isotopic labeling. This three-in-one functionality (cross-linking azide from iodine, reporter attachment via diamine, ¹⁹F detection via fluorine) is unmatched by any single analog in this chemical space.

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